3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine
Overview
Description
3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative known for its unique chemical properties. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they have significant biological effects .
Biochemical Analysis
Biochemical Properties
3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to alterations in metabolic pathways. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially affecting their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmospheric conditions at room temperature. Its degradation products can also have biological activity, which may contribute to the observed effects over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects can be observed. These effects may include hepatotoxicity, nephrotoxicity, and neurotoxicity, depending on the duration and route of exposure. Threshold effects have also been reported, where a specific dosage range is required to elicit a biological response. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, the compound may influence the activity of other metabolic enzymes, such as transferases and hydrolases, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. These molecules help in the uptake, efflux, and intracellular trafficking of the compound, influencing its localization and accumulation. For example, ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters play a role in the cellular uptake and efflux of this compound. The distribution of the compound within tissues can also be affected by its binding affinity to plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as post-translational modifications or the presence of targeting signals. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromomethyl-6-chloro-3-(trifluoromethyl)pyridine
- 3-Chloromethyl-2-bromo-6-(trifluoromethyl)pyridine
- 2-Chloromethyl-3-bromo-6-(trifluoromethyl)pyridine
Uniqueness
3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. The combination of bromine, chlorine, and trifluoromethyl groups provides a balance of reactivity and stability, making it suitable for various applications .
Properties
IUPAC Name |
3-(bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEASZNBTMLEEGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219091 | |
Record name | 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477207-33-3 | |
Record name | 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477207-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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